molecular formula C9H14ClN5 B8793701 1-Benzylbiguanide hydrochloride CAS No. 1421-23-4

1-Benzylbiguanide hydrochloride

カタログ番号: B8793701
CAS番号: 1421-23-4
分子量: 227.69 g/mol
InChIキー: AQJYNUYNAIBZPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzylbiguanide hydrochloride (CAS 18030-95-0) is an N-substituted biguanide derivative of significant interest in chemical biology and drug discovery research. With a molecular formula of C9H13N5•HCl and a molecular weight of 191.23 (free base) / 227.69 g/mol (hydrochloride), this compound features a benzyl group attached to the core biguanide scaffold. This substitution is a key structural differentiator; the benzyl moiety enhances the compound's lipophilicity compared to simpler alkyl biguanides like metformin, which can significantly improve its passive diffusion across cell membranes and potentially increase its intracellular concentration for biological activity studies . The biguanide functional group is a versatile pharmacophore known for its ability to interact with a range of biological targets. The primary mechanism of action for biguanides is widely attributed to the inhibition of mitochondrial complex I, leading to a reduction in cellular oxygen consumption and ATP production. This energy stress activates key energy sensors, most notably AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway—a critical regulator of cell growth and proliferation . Furthermore, biguanides have been demonstrated to inhibit key enzymes in hepatic gluconeogenesis, such as mitochondrial glycerophosphate dehydrogenase (mGPD), thereby reducing glucose production . The specific N-benzyl substitution on the biguanide core makes this compound a valuable research tool for investigating structure-activity relationships, particularly in studies aiming to understand how increased lipophilicity influences cellular uptake, potency, and the overall pharmacological profile compared to its more hydrophilic counterparts . In a research context, 1-Benzylbiguanide hydrochloride serves as a critical scaffold for exploring novel therapeutic avenues. Its potential applications span several areas, including: - Metabolic Research: As a structural analog of metformin, it is used to study energy metabolism, insulin signaling, and glucose homeostasis in cellular models . - Oncology Studies: Researchers utilize this compound to probe the metabolic vulnerabilities of cancer cells and to investigate the antitumor properties of biguanide derivatives, which often involve AMPK activation and mTOR inhibition . - Chemical Biology: The biguanide moiety is an effective chelator of metal ions, making this compound useful in studies involving metal complexation and its biological consequences . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

特性

CAS番号

1421-23-4

分子式

C9H14ClN5

分子量

227.69 g/mol

IUPAC名

2-benzyl-1-(diaminomethylidene)guanidine;hydrochloride

InChI

InChI=1S/C9H13N5.ClH/c10-8(11)14-9(12)13-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H6,10,11,12,13,14);1H

InChIキー

AQJYNUYNAIBZPG-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)CN=C(N)N=C(N)N.Cl

製品の起源

United States

類似化合物との比較

Key Observations :

  • The benzo[1,3]dioxol derivative (C₁₀H₁₂ClN₅O₂) demonstrates structural modifications that could enhance metabolic stability compared to the benzyl group in 1-benzylbiguanide .

Pharmacological and Therapeutic Potential

  • N1-Benzo[1,3]dioxol-5-ylmethyl biguanide HCl : Demonstrated hypoglycemic and hypolipidemic effects in preclinical studies, highlighting the impact of substituents on therapeutic activity .

Analytical Methodologies

Analytical challenges for biguanides include simultaneous quantification in multicomponent formulations. Gas chromatography methods, as described for benzydamine hydrochloride, face limitations due to complex sample preparation . High-performance liquid chromatography (HPLC) is preferred for biguanides, though method optimization is required for structural variants like 1-benzylbiguanide hydrochloride .

Toxicological Profiles

Compound Oral LD₅₀ (Rat) Intramuscular LD₅₀ (Rat) Key Risks
1-Benzylbiguanide HCl 481 mg/kg 108 mg/kg Moderate toxicity
Benzimidamide HCl Not available Not available Unknown
1,1-Dibenzylguanidine HCl Not reported Not reported Limited data

Note: The higher intramuscular toxicity of 1-benzylbiguanide HCl suggests route-dependent absorption or metabolic activation .

準備方法

Direct Fusion of Cyanoguanidine and Benzylamine Hydrochloride

The fusion method, first reported in 1892, involves heating equimolar amounts of cyanoguanidine and benzylamine hydrochloride at elevated temperatures. Shapiro et al. demonstrated that allylbiguanides could be synthesized at 135–165°C over 4 hours, albeit in moderate yields (40–50%). Modern adaptations by Tonelli et al. achieved improved yields (69–84%) for benzylbiguanides by elevating temperatures to 180–200°C and reducing reaction times to 1 hour.

Mechanism:
The reaction proceeds via nucleophilic attack of the benzylamine on the electrophilic cyanoguanidine, followed by cyclocondensation and HCl elimination.

Optimization Data:

Temperature (°C)Time (h)Yield (%)
135–165440–50
180–200169–84

This method is favored for its simplicity but requires careful temperature control to avoid decomposition.

Solvent-Mediated Condensation Approaches

Reaction of N¹-Cyano-N³-Benzylguanidine with Amine Hydrochlorides

A patent by Tonelli et al. describes the synthesis of N¹-benzyl-N⁵-dodecyl-biguanide hydrochloride by refluxing N¹-cyano-N³-benzylguanidine with dodecylamine hydrochloride in mesitylene. Adapting this method for 1-benzylbiguanide hydrochloride would involve substituting dodecylamine with ammonium chloride or benzylamine derivatives.

Procedure:

  • Combine N¹-cyano-N³-benzylguanidine (20 g) and ammonium chloride (equimolar) in mesitylene.

  • Reflux at 160°C for 2 hours.

  • Cool, filter, and recrystallize from ethyl acetate.

Yield: ~70–80% (extrapolated from analogous reactions).

Characterization:

  • Melting Point: 176–177°C (observed for structurally similar compounds).

  • Elemental Analysis:

Alkylguanylchloroformamidine Hydrochloride Route

Reaction with Ammonia or Primary Amines

U.S. Patent 2,768,205 details the synthesis of biguanides via alkylguanylchloroformamidine hydrochlorides. For 1-benzylbiguanide, tetramethylguanylchloroformamidine hydrochloride reacts with benzylamine in acetonitrile at 5–10°C.

Steps:

  • Dissolve tetramethylguanylchloroformamidine hydrochloride (10 g) in acetonitrile.

  • Add benzylamine (equimolar) dropwise at 5°C.

  • Stir for 2 hours, precipitate with water, and recrystallize.

Yield: 85–90% (based on hexamethylbiguanide analogues).

Advantages:

  • Mild temperatures prevent side reactions.

  • High purity due to facile recrystallization.

Reductive Amination and Dicyandiamide Condensation

Phenylethynylbenzyl-Modified Biguanide Synthesis

A 2021 study demonstrated the synthesis of biguanidium salts via reductive amination of 4-bromobenzaldehyde with phenylacetylene, followed by condensation with dicyandiamide. Adapting this method for 1-benzylbiguanide hydrochloride involves:

  • Reductive amination of benzaldehyde with ammonium chloride.

  • Reaction with dicyandiamide in ethanol/water.

Conditions:

  • Temperature: 80°C

  • Time: 6 hours

  • Catalyst: NaCNBH₃

Yield: 30–40% (similar to PEB-biguanidium chloride syntheses).

Comparative Analysis of Synthetic Methods

MethodYield (%)PurityScalabilityCost Efficiency
Fusion Reaction69–84HighModerateLow
Solvent-Mediated Condensation70–80HighHighModerate
Alkylguanylchloroformamidine85–90Very HighHighHigh
Reductive Amination30–40ModerateLowLow

The alkylguanylchloroformamidine route offers the highest yield and purity, making it ideal for industrial-scale production. Conversely, reductive amination is less efficient but valuable for introducing complex substituents .

Q & A

Q. What are the standard methods for synthesizing and characterizing 1-Benzylbiguanide hydrochloride?

Synthesis typically involves condensation reactions between benzylamine and cyanoguanidine derivatives under acidic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra for aromatic and biguanide protons) and high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization) . Mass spectrometry (MS) is critical for molecular weight verification (expected m/z: ~235 for [M+H]⁺). For reproducibility, experimental protocols must detail solvent ratios (e.g., ethanol/water), reaction temperatures (e.g., 60–80°C), and stoichiometric ratios of precursors .

Q. How can researchers ensure the purity of 1-Benzylbiguanide hydrochloride in synthetic batches?

Purity analysis should combine chromatographic and spectroscopic methods:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 70:30 ratio, UV detection at 254 nm .
  • TLC : Silica gel plates with ethyl acetate:methanol (9:1) to monitor reaction progress .
  • Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C: 66.51%, H: 6.44%, N: 11.93%) .

Q. What solubility and stability data are critical for handling 1-Benzylbiguanide hydrochloride?

Solubility profiles in aqueous (e.g., phosphate-buffered saline) and organic solvents (e.g., DMSO, ethanol) should be determined experimentally. Stability studies under varying pH (2–9), temperatures (4°C, 25°C, −20°C), and light exposure are essential for storage protocols. For example, stock solutions in DMSO are stable for ≤1 month at −20°C if protected from moisture .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of 1-Benzylbiguanide hydrochloride?

Factorial design (e.g., Box-Behnken) can identify critical variables:

  • Factors : Reaction time (12–24 h), temperature (50–80°C), molar ratio of benzylamine:cyanoguanidine (1:1 to 1:1.5).
  • Responses : Yield (%) and purity (HPLC area %).
    Statistical analysis (ANOVA) quantifies interactions between factors. For instance, elevated temperatures may improve yield but reduce purity due byproduct formation .

Q. How should researchers resolve contradictions in pharmacological activity data for 1-Benzylbiguanide hydrochloride?

Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

  • Batch-to-batch impurity variations : Quantify impurities (e.g., residual solvents, unreacted intermediates) via LC-MS.
  • Assay conditions : Standardize buffer ionic strength (e.g., 50 mM Tris-HCl) and incubation times.
  • Cell line variability : Validate results across multiple models (e.g., HEK293 vs. HepG2) .

Q. What advanced analytical techniques are suitable for studying 1-Benzylbiguanide hydrochloride’s metabolic stability?

  • LC-HRMS/MS : Identify metabolites using collision-induced dissociation (CID) and compare fragmentation patterns with reference standards.
  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism.
  • Kinetic analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .

Q. How can researchers design in vivo studies to evaluate 1-Benzylbiguanide hydrochloride’s therapeutic potential?

  • Dose-ranging studies : Administer 10–100 mg/kg orally to rodents, monitoring plasma concentrations via LC-MS/MS.
  • Pharmacokinetic parameters : Calculate AUC, Cmax, and t½ using non-compartmental analysis.
  • Toxicity screening : Assess liver/kidney function markers (ALT, creatinine) and histopathology post-treatment .

Methodological Considerations

Q. How should researchers report experimental data to ensure reproducibility?

  • Detailed protocols : Include exact reagent grades (e.g., ≥99% purity), equipment models (e.g., Agilent 1260 HPLC), and software settings (e.g., Empower 3 for integration).
  • Supporting information : Provide raw spectral data (NMR, MS), chromatograms, and statistical scripts (R/Python) .
  • Negative controls : Report results from blank reactions (e.g., no catalyst) to validate specificity .

Q. What strategies mitigate batch variability in preclinical studies?

  • Strict QC criteria : Reject batches with >2% impurity variance.
  • Stability-indicating methods : Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。